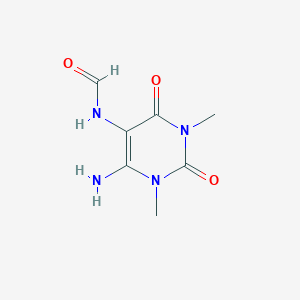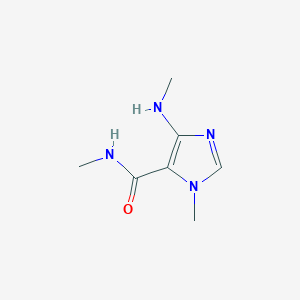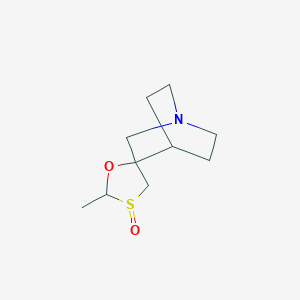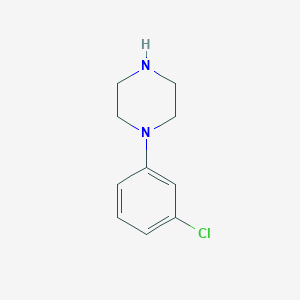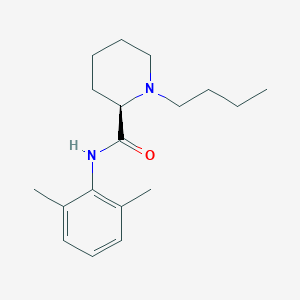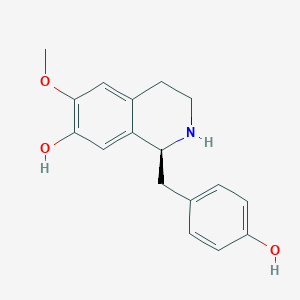
Coclaurine
Übersicht
Beschreibung
Coclaurine is a nicotinic acetylcholine receptor antagonist which has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . It belongs to the class of tetrahydroisoquinoline alkaloids .
Synthesis Analysis
Coclaurine is a key enzyme in the pathway to (S)-reticulene, installing the N-methyl substituent that is essential for the bioactivity of many Benzylisoquinoline alkaloids (BIAs) . The biosynthesis of BIAs proceeds via a common pathway from tyrosine to (S)-reticulene . In planta labeling experiments and in vitro assays with recombinant enzymes and plant protein extracts showed that dopamine and 4-hydroxyphenylacetaldehyde derived from l-tyrosine serve as precursors for the formation of (R,S)-norcoclaurine in sacred lotus .
Molecular Structure Analysis
The molecular formula of Coclaurine is C17H19NO3 . The structure of Coclaurine reveals a mixed α/β structure comprising seven twisted β-strands surrounded by twelve α-helices . Sequence comparisons and the model indicate an N-terminal catalytic Core domain and a C-terminal domain, of which the latter forms a pocket for coclaurine .
Chemical Reactions Analysis
Coclaurine is a simple alkaloid that constitutes a small proportion of alkaloid phytochemicals and is often derived chemically from tryptophan, tyrosine or phenylalanine amino acids with aromatic side chains .
Physical And Chemical Properties Analysis
The molecular weight of Coclaurine is 285.34 g/mol . The compound is a conjugate base of a (S)-coclaurinium . It is an enantiomer of a ®-coclaurine .
Wissenschaftliche Forschungsanwendungen
Cancer Management
Coclaurine is an alkaloid that has been identified recently from plants and has shown antineoplastic properties .
Application
Alkaloids, including coclaurine, have been found to have cytotoxic and antiproliferative properties . These properties make them potential candidates for managing neoplastic diseases like cancer .
Methods of Application
The application of coclaurine in cancer management involves screening natural products for effective and alternative anticancer bioactive principles . The exact experimental procedures and technical details may vary depending on the specific type of cancer being treated.
Results or Outcomes
Despite their low solubility and bioavailability, plant-derived alkaloids like coclaurine have viable prospects as sources of viable lead antitumor agents . More research is needed to improve their delivery in an active form close to target cells, preferably with no effect on neighboring normal tissues .
Biochemistry
Coclaurine is a nicotinic acetylcholine receptor antagonist . It belongs to the class of tetrahydroisoquinoline alkaloids .
Application
Coclaurine has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . Its dimerization leads to the biscoclaurine alkaloids such as cepharanthine .
Methods of Application
The methods of application or experimental procedures of coclaurine in biochemistry involve its isolation from various plant sources and further chemical reactions .
Results or Outcomes
The outcomes of these procedures include the production of other alkaloids such as cepharanthine through the dimerization of coclaurine .
Cancer Management
Coclaurine is an alkaloid that has been identified recently from plants and has shown antineoplastic properties .
Application
Alkaloids, including coclaurine, have been found to have cytotoxic and antiproliferative properties . These properties make them potential candidates for managing neoplastic diseases like cancer .
Methods of Application
The application of coclaurine in cancer management involves screening natural products for effective and alternative anticancer bioactive principles . The exact experimental procedures and technical details may vary depending on the specific type of cancer being treated.
Results or Outcomes
Despite their low solubility and bioavailability, plant-derived alkaloids like coclaurine have viable prospects as sources of viable lead antitumor agents . More research is needed to improve their delivery in an active form close to target cells, preferably with no effect on neighboring normal tissues .
Biochemistry
Coclaurine is a nicotinic acetylcholine receptor antagonist . It belongs to the class of tetrahydroisoquinoline alkaloids .
Application
Coclaurine has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . Its dimerization leads to the biscoclaurine alkaloids such as cepharanthine .
Methods of Application
The methods of application or experimental procedures of coclaurine in biochemistry involve its isolation from various plant sources and further chemical reactions .
Results or Outcomes
The outcomes of these procedures include the production of other alkaloids such as cepharanthine through the dimerization of coclaurine .
Cancer Management
Coclaurine is an alkaloid that has been identified recently from plants and has shown antineoplastic properties .
Application
Alkaloids, including coclaurine, have been found to have cytotoxic and antiproliferative properties . These properties make them potential candidates for managing neoplastic diseases like cancer .
Methods of Application
The application of coclaurine in cancer management involves screening natural products for effective and alternative anticancer bioactive principles . The exact experimental procedures and technical details may vary depending on the specific type of cancer being treated.
Results or Outcomes
Despite their low solubility and bioavailability, plant-derived alkaloids like coclaurine have viable prospects as sources of viable lead antitumor agents . More research is needed to improve their delivery in an active form close to target cells, preferably with no effect on neighboring normal tissues .
Biochemistry
Coclaurine is a nicotinic acetylcholine receptor antagonist . It belongs to the class of tetrahydroisoquinoline alkaloids .
Application
Coclaurine has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . Its dimerization leads to the biscoclaurine alkaloids such as cepharanthine .
Methods of Application
The methods of application or experimental procedures of coclaurine in biochemistry involve its isolation from various plant sources and further chemical reactions .
Results or Outcomes
The outcomes of these procedures include the production of other alkaloids such as cepharanthine through the dimerization of coclaurine .
Zukünftige Richtungen
Coclaurine, along with other plant-based alkaloids, has been reported as active or potentially active in cancer treatment within the past 4 years (2017–2020), both in preclinical research and/or in clinical trials . This suggests that Coclaurine and other similar alkaloids could be potential candidates for future cancer drug development .
Eigenschaften
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197561 | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coclaurine | |
CAS RN |
486-39-5 | |
| Record name | Coclaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coclaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COCLAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




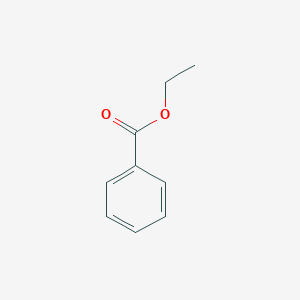

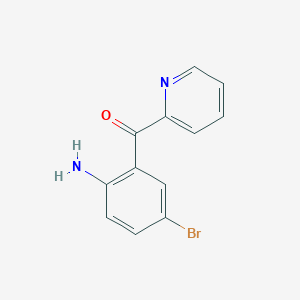
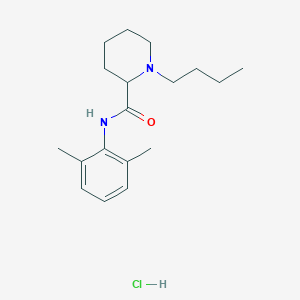
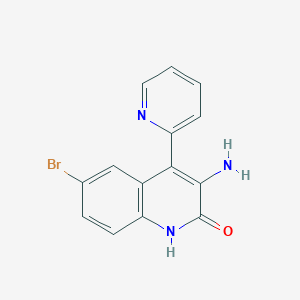
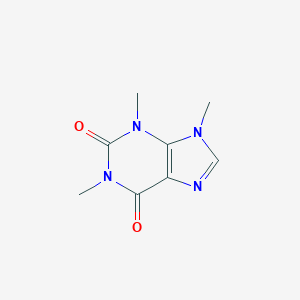
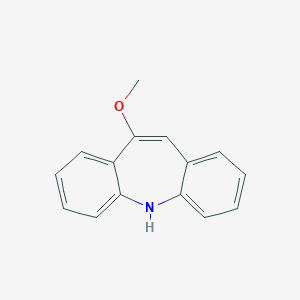
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)
